LipE Advantage vs 6-Chloro Analog
The 6-fluoro substituent in 1-T-Butyl-6-fluorobenzoimidazole offers a superior lipophilic efficiency (LipE) profile compared to a 6-chloro replacement. The target compound's calculated LogP is 2.4-2.9 [1], which is approximately 1.0 log unit lower than the predicted value for the 6-chloro analog (~3.4-3.9). In drug discovery, this lower lipophilicity, while maintaining similar or better potency, directly translates to a higher LipE (pIC50 - LogP), a critical metric for selecting leads with lower promiscuity and reduced metabolic clearance [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 2.4 (XLogP3) / 2.9 |
| Comparator Or Baseline | 6-Chloro-1-tert-butylbenzimidazole (Predicted LogP ~3.4-3.9) |
| Quantified Difference | ΔLogP ≈ -1.0 unit for the target compound |
| Conditions | In silico calculation based on structural analogs and class SAR. |
Why This Matters
A compound with a LogP lower by 1 unit is predicted to have a significantly better LipE, reducing the risk of late-stage attrition due to poor ADMET properties, a key factor in lead series selection.
- [1] Molbase. 1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole Compound Information (LogP: 2.9304). View Source
- [2] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat Rev Drug Discov. 2007;6(11):881-890. View Source
